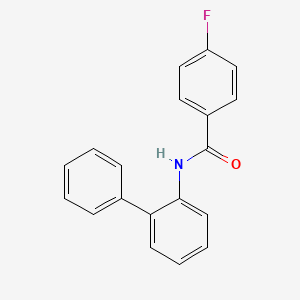

N-(biphenyl-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPXDAVMISPLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-2-yl)-4-fluorobenzamide typically involves the coupling of biphenyl derivatives with fluorinated benzoyl chloride. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base such as potassium phosphate in a solvent like tetrahydrofuran (THF) and water . The reaction is carried out under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts . This method is favored for its cost-effectiveness and efficiency in producing large quantities of biphenyl compounds.

Chemical Reactions Analysis

Types of Reactions: N-(biphenyl-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions, such as nitration and halogenation.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura and Stille reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium phosphate and sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(biphenyl-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

The structural and functional attributes of N-(biphenyl-2-yl)-4-fluorobenzamide are best understood through comparison with analogous benzamide derivatives. Key differences in substituents, synthesis yields, physical properties, and biological activities are summarized below.

Structural Analogues and Substituent Effects

Key Observations :

- Aromatic vs. Heterocyclic Groups : Biphenyl-2-yl (target compound) and pyridinyl (Ztz240) substituents influence target selectivity. Biphenyl’s extended π-system may improve binding to hydrophobic enzyme pockets (e.g., SDHI fungicides) , while pyridinyl groups favor ion channel interactions .

- Thiourea Derivatives: Compounds like N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide exhibit metal-chelating properties and distinct biological activities due to the thiourea moiety , contrasting with the non-chelating benzamide core of the target compound.

- Halogen Effects : Chlorine or bromine substituents (e.g., Z-4b, ) increase molecular weight and melting points compared to fluorine, which enhances electronegativity without significant steric effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(biphenyl-2-yl)-4-fluorobenzamide, and how can purity be ensured?

- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 4-fluorobenzoic acid derivatives with biphenyl-2-amine using coupling reagents like EDCI/HOBt (commonly used for amide bond formation). For example, thiourea derivatives of 4-fluorobenzamide can be synthesized by refluxing 4-fluorobenzoyl chloride with potassium thiocyanate, followed by reaction with substituted anilines .

- Purity Control : Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., dichloromethane/methanol mixtures) ensures high yields (69–80%) . Analytical techniques like HPLC (≥95% purity) and NMR (to confirm absence of unreacted starting materials) are critical .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–F = 1.35–1.36 Å) and dihedral angles between aromatic rings (e.g., 9–32°) .

- FT-IR and NMR : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹) and aromatic/fluorine environments (¹⁹F NMR: δ ~ -110 ppm) .

Advanced Research Questions

Q. How can structural contradictions in polymorphic forms of this compound be resolved?

- Challenge : Polymorphs may exhibit varying dihedral angles (e.g., 9° vs. 32° in thiourea analogs), affecting biological activity .

- Resolution Strategy :

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H, S···H contributions) to explain packing differences .

Thermal Analysis (DSC/TGA) : Identifies stable polymorphs by comparing melting points and decomposition profiles.

DFT Calculations : Predicts energetically favorable conformations using software like Gaussian .

Q. What mechanistic insights explain the bioactivity of this compound derivatives?

- Biological Targets : Derivatives inhibit enzymes (e.g., COX-2) via π-π stacking (biphenyl moiety) and hydrogen bonding (amide group) . Fluorine enhances membrane permeability and metabolic stability .

- Assays :

- In vitro : Enzyme inhibition (IC₅₀ values via fluorometric assays) .

- Cellular : Apoptosis assays (Annexin V/PI staining) and ROS detection in cancer cell lines .

- Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using positive controls (e.g., doxorubicin) .

Q. How can in vivo pharmacokinetics of this compound be optimized?

- Challenges : Low solubility and rapid clearance.

- Strategies :

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release (tested via HPLC monitoring in plasma) .

- Metabolic Studies : Use LC-MS to identify major metabolites (e.g., hydroxylation at biphenyl) in liver microsomes .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates and final products?

- Key Methods :

- LC-MS : Detects intermediates (e.g., isothiocyanate formation during thiourea synthesis) .

- ²D NMR (COSY, HSQC) : Assigns complex proton environments in biphenyl/fluorobenzamide regions .

Q. How do computational tools aid in designing this compound analogs?

- Software Applications :

- Molecular Docking (AutoDock Vina) : Predicts binding poses in target proteins (e.g., COX-2 active site) .

- ADMET Prediction (SwissADME) : Estimates bioavailability, BBB penetration, and toxicity risks .

- Case Study : Fluorine substitution at the para position improves metabolic stability (half-life >4h in microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.